molecular formula C17H17N3O2 B13824761 N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide

N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B13824761
M. Wt: 295.34 g/mol
InChI Key: OIUONVYFDQRZHQ-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide is a compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method, however, has a low total yield due to its multistage process. Alternative methods include the use of nitroalkenes, N,N-dimethylglyoxylamide, or cross-coupling reactions .

Industrial Production Methods

Industrial production of imidazo[1,5-a]pyridine derivatives often involves multicomponent reactions, which allow for the synthesis of a wide range of products in a single synthetic stage with high yields . This approach avoids the complex sequence of multistage syntheses, making it more practical for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide include:

Uniqueness

This compound stands out due to its unique chemical structure, which allows for versatile applications in different fields. Its ability to act as a π-accepting carbene ligand further enhances its potential for therapeutic and industrial uses .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-(2-imidazo[1,5-a]pyridin-3-ylethyl)-2-phenoxyacetamide

InChI

InChI=1S/C17H17N3O2/c21-17(13-22-15-7-2-1-3-8-15)18-10-9-16-19-12-14-6-4-5-11-20(14)16/h1-8,11-12H,9-10,13H2,(H,18,21)

InChI Key

OIUONVYFDQRZHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCC2=NC=C3N2C=CC=C3

Origin of Product

United States

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